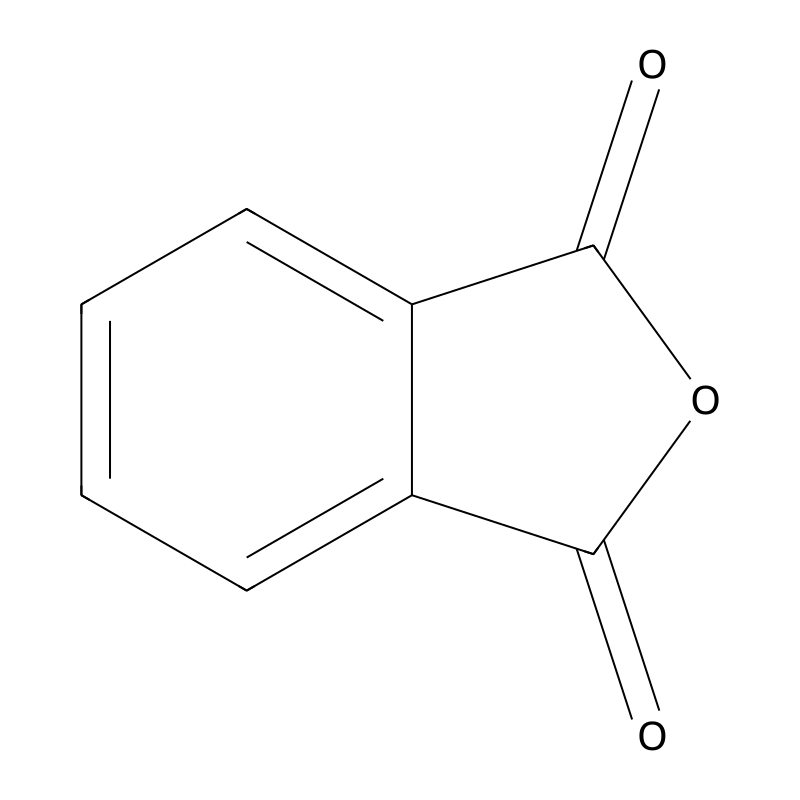

Phthalic anhydride

C6H4(CO)2O

Content Navigation

Resin producers face prolonged batch times and increased energy costs due to water removal when using diacids like phthalic acid. Phthalic anhydride solves this through its cyclic anhydride form, which reacts with glycols without generating water in the first esterification stage. This cuts reactor downtime and simplifies distillation setups.

- Water-free first stage esterification, enabling faster resin cook times.

- Low melting point (~131°C) facilitates feeding and melt processing.

- Yields rigid aromatic backbones for high Tg and mechanical stiffness in UPR/alkyd resins; available in bulk.

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H4(CO)2O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.04 M

In water, 6,000 mg/L at 25 °C

In water, 6,200 mg/L at 26 °C; 5,964 mg/L at room temperature

In water, 6,200 to 6,400 mg/L at 20-25 °C

In water, 16,400 mg/L including rapid hydrolysis to phthalic acid

Soluble in 162 parts water, more in hot water

Soluble in 125 parts carbon disulfide. Soluble in alcohol; sparingly soluble in ether

Slightly soluble in ethyl ether; soluble in ethanol, acetone, benzene

Solubility in water: slow reaction

0.6%

Synonyms

Canonical SMILES

Purity

Package Size

Phthalic anhydride (PA) is a primary aromatic dicarboxylic anhydride widely utilized as a foundational precursor in the large-scale synthesis of plasticizers, unsaturated polyester resins (UPRs), and alkyd resins. As the dehydrated form of phthalic acid, its cyclic anhydride structure imparts high chemical reactivity toward nucleophiles such as alcohols and amines [1]. In industrial procurement, PA is prioritized for its cost-effectiveness, its ability to introduce rigid aromatic rings into polymer backbones, and its distinct two-step esterification profile, which significantly simplifies water management during initial resin synthesis compared to standard diacids [2].

Substituting phthalic anhydride with its hydrated counterpart (phthalic acid) or its structural isomers (isophthalic acid or terephthalic acid) fundamentally alters process kinetics and reactor requirements. Phthalic acid releases water during both stages of esterification, demanding more aggressive water removal and extending batch times [1]. Meanwhile, isomers like terephthalic acid exhibit significantly higher stability and lower solubility in reaction mixtures, necessitating specialized high-temperature reactors (often exceeding 260°C) and modified feeding sequences [2]. Furthermore, replacing PA with aliphatic anhydrides in polymer formulations drastically reduces the glass transition temperature (Tg) and mechanical stiffness of the final cured matrix, making them unsuitable for rigid structural applications [3].

References

- [1] Andrés, G., et al. Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 2001.

- [2] Gunapala, O. Development of Suitable Methodology to Synthesize Terephthalic Acid Based Alkyd Resin. Research Publish Journals.

- [3] Abbas, A. et al. Enhancing the Chemical and Mechanical Properties of UPR.

Esterification Kinetics and Water Management

In the synthesis of esters and alkyd resins, phthalic anhydride undergoes a rapid, irreversible ring-opening reaction with alcohols to form a monoester without the generation of water. This first half-esterification step proceeds at significantly lower activation energies compared to direct diacid esterification. In contrast, utilizing terephthalic acid requires water removal for both esterification steps and typically demands processing temperatures of 260–280°C due to its insolubility, whereas PA effectively reacts via alcoholysis at 235–245°C [1].

| Evidence Dimension | Water byproduct generation and processing temperature |

| Target Compound Data | Phthalic anhydride (0 moles water in step 1; reacts at 235–245°C) |

| Comparator Or Baseline | Terephthalic acid (1 mole water in step 1; requires 260–280°C) |

| Quantified Difference | Eliminates 50% of total water byproduct generation during the initial reaction phase and lowers processing temperature by 25–35°C. |

| Conditions | Alcoholysis/esterification in a semibatch reactor for alkyd resin synthesis. |

Eliminating the water byproduct in the first half-esterification step significantly reduces batch times and energy costs in industrial reactor workflows.

Polymer Backbone Rigidity in Unsaturated Polyester Resins

When formulating UPRs, the choice of saturated diacid dictates the final mechanical profile. Phthalic anhydride introduces compact aromatic rings into the polymer backbone, which restricts chain mobility. Compared to aliphatic alternatives like adipic acid, which impart flexibility and toughness, the incorporation of PA significantly increases the tensile modulus, hardness, and rigidity of the cured resin matrix [1].

| Evidence Dimension | Polymer chain rigidity and cured matrix hardness |

| Target Compound Data | Phthalic anhydride (imparts high stiffness via compact aromatic rings) |

| Comparator Or Baseline | Aliphatic diacids e.g., adipic acid (imparts flexibility and higher elongation) |

| Quantified Difference | Substantial increase in tensile modulus and surface hardness at the expense of elongation-at-break. |

| Conditions | Cured unsaturated polyester resin cross-linked with styrene monomer. |

Procurement for fiber-reinforced plastics (FRPs) in structural applications must specify PA to achieve the necessary load-bearing capacity and rigidity.

Exotherm Control in Epoxy Curing

As an anhydride curing agent for epoxy resins, phthalic anhydride provides a controlled reaction rate with relatively low exothermal heat generation compared to highly reactive liquid anhydrides. While curing agents like tetrahydrophthalic anhydride (THPA) exhibit higher reactivity, their rapid exotherm can lead to thermal stress and cracking in thick sections. PA's moderate reactivity profile makes it highly suitable for large-volume, mineral-filled castings where thermal management is critical [1].

| Evidence Dimension | Exothermal heat generation and reaction rate |

| Target Compound Data | Phthalic anhydride (moderate reactivity, low exotherm) |

| Comparator Or Baseline | Tetrahydrophthalic anhydride (THPA) (higher reactivity, higher peak exotherm) |

| Quantified Difference | Lower peak exotherm temperature, preventing thermal cracking in bulk casting applications. |

| Conditions | Mineral-filled epoxy resin casting and bench-top manufacturing. |

Selecting PA prevents catastrophic thermal cracking in large-scale or heavily filled epoxy potting and casting applications.

High-Volume Alkyd Resin Manufacturing

PA is the preferred polyacid due to its low melting point, high reactivity, and water-free first-stage esterification, making it ideal for standard architectural coatings and paints where minimizing batch time is critical[1].

Structural Fiber-Reinforced Plastics

Used extensively in UPR formulations where the compact aromatic ring of PA is required to maximize the tensile modulus and mechanical stiffness of the final composite material[2].

Mineral-Filled Bulk Epoxy Castings

Selected as a curing agent in electrical insulators and bench-top manufacturing where low exothermal heat generation is mandatory to prevent thermal cracking during the cure cycle [3].

Physical Description

DryPowder; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid

WHITE LUSTROUS CRYSTALS WITH CHARACTERISTIC ODOUR.

A colorless to white lustrous solid in the form of needles with a mild distinctive odor.

White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor.

Color/Form

Colorless needles; monoclinic or rhombic prisms

White needles from alcohol and benzene

White solid (flake) or a clear colorless liquid (molten)

XLogP3

Boiling Point

295.0 °C

285.3 °C

284 °C (sublimes)

563°F

Flash Point

305 °F (152 °C) (Closed cup)

329 °F (Open cup); 305 °F (Closed cup)

152 °C c.c.

305°F

Vapor Density

6.6 (Air = 1)

Relative vapor density (air = 1): 5.1

5.1

Density

1.20 (molten); 1.53 (flake)

1.53 g/cm³

1.53 at 68°F

1.53 (Flake) 1.20 (Molten)

LogP

log Kow = 1.60

1.6

Odor

Characteristic, acrid odor

Melting Point

130.8 °C

131.4 °C

131 °C

267.4°F

267°F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Use and Manufacturing

Vapor Pressure

5.17e-04 mmHg

5.17X10-4 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C:

0.0002 mmHg at 68°F

0.0015 mmHg

Pictograms

Corrosive;Irritant;Health Hazard

Impurities

Impure phthalic anhydride may contain small amt of maleic anhydride & traces of naphthoquinone, which might augment irritant action.

Other CAS

68411-80-3

Wikipedia

Biological Half Life

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

/Commercial production by/ ... gas-phase oxidation of naphthalene or o-xylene in an air stream with vanadium oxide as catalyst.

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Construction

Custom compounding of purchased resin

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Synthetic dye and pigment manufacturing

Synthetic rubber manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

1,3-Isobenzofurandione: ACTIVE

Analytic Laboratory Methods

Method: OSHA 90; Procedure: high performance liquid chromatography using ultraviolet detection; Analyte: phthalic anhydride; Matrix: air; Detection Limit: 0.008 ppm (0.048 mg/cu m).

EPA Method 8090. Gas Chromatographic Method for the detection of ppb levels of nitroaromatic and cyclic ketone compounds. Detection is achieved by an electron capture detector for dinitrotoluenes or a flame ionization detector for the other compounds amenable to this method. The method detection limit for phthalic anhydride is not given. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.

EPA Method 8250. Packed Column GC/MS Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted with derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, phthalic anhydride detection limit is not given. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Separated from combustible ... substances ... food and feedstuffs ... Ventilation along the floor ... Well closed.

Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, reducing agents, and moisture.

IL-32γ suppressed atopic dermatitis through inhibition of miR-205 expression via inactivation of nuclear factor-kappa B

Yong Sun Lee, Sang-Bae Han, Hyeon Joo Ham, Ju Ho Park, Jong Sung Lee, Dae Yeon Hwang, Young Suk Jung, Do Young Yoon, Jin Tae HongPMID: 31931018 DOI: 10.1016/j.jaci.2019.12.905

Abstract

IL-32 is a novel cytokine involved in many inflammatory diseases. However, the role of IL-32γ, an isotype of IL-32, in atopic dermatitis (AD) has not been reported.We investigated the effects of IL-32γ on development of AD and its action mechanisms.

We used phthalic anhydride (PA) and an MC903-induced AD model using wild-type and IL-32γ transgenic mice. We conducted the therapy experiments by using recombinant IL-32γ protein in a reconstructed human skin model and PA-induced model. We conducted a receiver operating characteristic analysis of IL-32γ with new AD biomarkers, IL-31 and IL-33, in serum from patients with AD.

Dermatitis severity and epidermal thickness were significantly reduced in PA- and MC903-induced IL-32γ transgenic mice compared with in wild-type mice. The concentration of AD-related cytokines was reduced in PA- and MC903-induced IL-32γ transgenic mice compared with in wild-type mice. Subsequent analysis showed that IL-32γ inhibits miR-205 expression in PA- and MC903-induced skin tissue samples and TNF-α/IFN-γ-treated HaCaT cells. IL-32γ reduced NF-κB activity in skin tissue samples from PA- and MC903-induced mice and TNF-α/IFN-γ-treated HaCaT cells. NF-κB inhibitor treatment with IL-32γ expression further suppressed expression of inflammatory mediators as well as miR-205 in TNF-α/IFN-γ-treated HaCaT cells. Furthermore, recombinant IL-32γ protein alleviated AD-like inflammation in in vivo and reconstructed human skin models. Spearman correlation analysis showed that serum levels of IL-32γ and miR-205 were significantly concordant in patients with AD.

Our results indicate that IL-32γ reduces AD through the inhibition of miR-205 expression via inactivation of NF-κB.

Development of a low-cost electrochemical sensor based on babassu mesocarp (Orbignya phalerata) immobilized on a flexible gold electrode for applications in sensors for 5-fluorouracil chemotherapeutics

Paulo Ronaldo Sousa Teixeira, Ana Siqueira do Nascimento Marreiro Teixeira, Emanuel Airton de Oliveira Farias, Edson Cavalcanti da Silva Filho, Helder Nunes da Cunha, José Ribeiro Dos Santos Júnior, Lívio César Cunha Nunes, Handerson Rodrigues Silva Lima, Carla EirasPMID: 30515537 DOI: 10.1007/s00216-018-1480-1

Abstract

There are increasing concerns regarding the risks arising from the contamination of manipulators of antineoplastic drugs promoted by occupational exposure or even in the dosage of drugs. The present work proposes the use of an electrochemical sensor based on a biopolymer extracted from the babassu coconut (Orbignya phalerata) for the determination of an antineoplastic 5-fluorouracil (5-FU) drug as an alternative for the monitoring of these drugs. In order to reduce the cost of this sensor, a flexible gold electrode (FEAu) is proposed. The surface modification of FEAu was performed with the deposition of a casting film of the biopolymer extracted from the babassu mesocarp (BM) and modified with phthalic anhydride (BMPA). The electrochemical activity of the modified electrode was characterized by cyclic voltammetry (CV), and its morphology was observed by atomic force microscopy (AFM). The FEAu/BMPA showed a high sensitivity (8.8 μA/μmol/L) and low limit of detection (0.34 μmol/L) for the 5-FU drug in an acid medium. Electrochemical sensors developed from the babassu mesocarp may be a viable alternative for the monitoring of the 5-FU antineoplastic in pharmaceutical formulations, because in addition to being sensitive to this drug, they are constructed of a natural polymer, renewable, and abundant in nature. Graphical abstract ᅟ.Anti-inflammatory effect of Centella asiatica phytosome in a mouse model of phthalic anhydride-induced atopic dermatitis

Park Ju Ho, Jang Jun Sung, Kim Ki Cheon, Hong Jin TaePMID: 29747743 DOI: 10.1016/j.phymed.2018.04.013

Abstract

Centella asiatica phytosome (CA phytosome) has potent antioxidant and anti-inflammatory properties. However, its anti-dermatitic effect has not yet been reported.We investigated the effects of CA phytosome on inflammatory reponses by macrophages in an atopic dermatitis (AD) mouse model.

The effects of CA phytosome on atopic dermatitis were examined by using phthalic anhydride (PA)-induced AD mouse model and RAW 264.7 murine macrophages.

An AD-like lesion was induced by a topical application of 5% phthalic anhydride (PA) to the dorsal skin or ear of HR-1 mice. After AD induction, 100 µl (20 µl/cm

) of 0.2% and 0.4% CA phytosome was spread on the dorsal skin and ear of the mice three times a week for four weeks. We evaluated histopathological changes and changes in protein expression by Western blotting for iNOS and COX-2; NF-κB activity was determined by EMSA. We also measured TNF-α, IL-1β, and IgE concentration in the blood of AD mice by ELISA.

Histological analysis showed that CA phytosome inhibited infiltration of inflammatory cells. CA phytosome treatment inhibited the expression of iNOS and COX-2, activity of NF-κB, and release of TNF-α, IL-1β, and IgE. In addition, CA phytosome (5, 10, and 20 µg/ml) potently inhibited LPS (1 µg/ml)-induced NO production as well as iNOS and COX-2 expression in RAW 264.7 macrophage. Furthermore, CA phytosome inhibited LPS-induced DNA binding activities of NF-κB, and this was associated with the discontinuation of IκBα degradation and subsequent decreases in the translocation of p65 and p50 into the nucleus.

From our data, CA phytosome application, which operates via NF-κB signaling inhibition, seems to be a promising AD treatment. Herein, we investigated the effects of Centella asiatica phytosome (CA phytosome) on inflammatory responses by macrophages in an atopic dermatitis (AD) mouse model. An AD-like lesion was induced by the topical application of 5% phthalic anhydride (PA) to the dorsal skin or ear of HR-1 mice. After AD induction, 100 µl (20 µl/cm

) of 0.2% and 0.4% CA phytosome was spread on the dorsal skin and ear of the mice three times a week for four weeks. We evaluated dermatitis severity, histopathological changes, and changes in protein expression by Western blotting for iNOS and COX-2; NF-κB activity was determined by gel electromobility shift assay (EMSA). We also measured TNF-α, IL-1β, and IgE concentration in the blood of AD mice by enzyme-linked immunosorbent assay (ELISA). CA phytosome attenuated the development of PA-induced AD. Histological analysis showed that CA phytosome inhibited hyperkeratosis, proliferation of mast cells, and infiltration of inflammatory cells. Furthermore, CA phytosome treatment inhibited the expression of iNOS and COX-2, activity of NF-κB, and release of TNF-α, IL-1β, and IgE. In addition, CA phytosome (5, 10, and 20 µg/ml) potently inhibited lipopolysaccharide (LPS) (1 µg/ml)-induced NO production as well as iNOS and COX-2 expression in RAW 264.7 macrophage cells. Furthermore, CA phytosome inhibited LPS-induced DNA binding activities of NF-κB, and this was associated with the discontinuation of IκBα degradation and subsequent decreases in the translocation of p65 and p50 into the nucleus. From our data, CA phytosome application, which operates via NF-κB signaling inhibition, seems to be a promising AD treatment.

Anti-inflammatory effect of astaxanthin in phthalic anhydride-induced atopic dermatitis animal model

Ju Ho Park, In Jun Yeo, Ji Hye Han, Jeong Won Suh, Hee Pom Lee, Jin Tae HongPMID: 28887839 DOI: 10.1111/exd.13437

Abstract

In this study, we investigated anti-dermatitic effects of astaxanthin (AST) in phthalic anhydride (PA)-induced atopic dermatitis (AD) animal model as well as in vitro model. AD-like lesion was induced by the topical application of 5% PA to the dorsal skin or ear of Hos:HR-1 mouse. After AD induction, 100 μL of 1 mg/mL and 2 mg/mL of AST (10 μg or 20 μg/cm) was spread on the dorsum of ear or back skin three times a week for four weeks. We evaluated dermatitis severity, histopathological changes and changes in protein expression by Western blotting for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) activity. We also measured tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6) and immunoglobulin E (IgE) concentration in the blood of AD mice by enzyme-linked immunosorbent assay (ELISA). AST treatment attenuated the development of PA-induced AD. Histological analysis showed that AST inhibited hyperkeratosis, mast cells and infiltration of inflammatory cells. AST treatment inhibited expression of iNOS and COX-2, and NF-κB activity as well as release of TNF-α, IL-1β, IL-6 and IgE. In addition, AST (5, 10 and 20 μM) potently inhibited lipopolysaccharide (LPS) (1 μg/mL)-induced nitric oxide (NO) production, expression of iNOS and COX-2 and NF-κB DNA binding activities in RAW 264.7 macrophage cells. Our data demonstrated that AST could be a promising agent for AD by inhibition of NF-κB signalling.

Potential of Cellulose Functionalized with Carboxylic Acid as Biosorbent for the Removal of Cationic Dyes in Aqueous Solution

Lucinaldo Santos Silva, Jhonatam Carvalho, Roosevelt Delano Sousa Bezerra, Mateus Soares Silva, Francisco José Lustosa Ferreira, Josy Anteveli Osajima, Edson Cavalcanti da Silva FilhoPMID: 29570648 DOI: 10.3390/molecules23040743

Abstract

In the last decade, adsorption has been used to minimize the pollution caused by dyes, which represents a serious environmental problem. In this context, this work reports the preparation of phthalic anhydride-modified cellulose (PhCel), through the reaction of cellulose (Cel) with phthalic anhydride (Ph). The efficiency of the reaction was observed by elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, X-ray diffraction (XRD) and thermogravimetry/derivative thermogravimetry (TG/DTG). The adsorbent matrix (Cel and PhCel) was used in the removal of crystal violet (CV) and methylene blue (MB) dyes in aqueous medium. In the kinetic study, the experimental data obtained had the best fit to the pseudo-first-order model. In general, the isotherms obtained at different temperatures had a best fit to the model proposed by Langmuir, and the CV and MB adsorption process in adsorbent matrixes can be favored strictly by hydrogen bonds and/or electrostatic interactions for Cel and electrostatic interactions for PhCel.Anti-inflammatory effect of bee venom in phthalic anhydride-induced atopic dermatitis animal model

Yu Jin Lee, Myung Jin Oh, Dong Hun Lee, Yong Sun Lee, Jiin Lee, Deok-Hyun Kim, Cheol-Hoon Choi, Min Jong Song, Ho Sueb Song, Jin Tae HongPMID: 31786805 DOI: 10.1007/s10787-019-00646-w

Abstract

Globally, many people have been affected with atopic dermatitis (AD), a chronic inflammatory skin disease. AD is associated with multiple factors such as genetic, inflammatory, and immune factors. Bee venom (BV) is now widely used for the treatment of several inflammatory diseases. However, its effect on 5% phthalic anhydride (PA)-induced AD has not been reported yet. We investigated the anti-inflammatory and anti-AD effects of BV in a PA-induced animal model of AD. Balb/c mice were treated with topical application of 5% PA to the dorsal skin and ears for induction of AD. After 24 h, BV was applied on the back and ear skin of the mice three times a week for 4 weeks. BV treatment significantly reduced the PA-induced AD clinical score, back and ear epidermal thickness, as well as IgE level and infiltration of immune cells in the skin tissues compared to those of control mice. The levels of inflammatory cytokines in the serum were significantly decreased in BV-treated group compared to PA-treated group. In addition, BV inhibited the expression of iNOS and COX-2 as well as the activation of mitogen-activated protein kinase (MAPK) and NF-ҡB induced by PA in the skin tissues. We also found that BV abrogated the lipopolysaccharide or TNF-α/IFN-γ-induced NO production, expression of iNOS and COX-2, as well as MAPK and NF-ҡB signaling pathway in RAW 264.7 and HaCaT cells. These results suggest that BV may be a potential therapeutic macromolecule for the treatment of AD.Improved Anti-Inflammatory Effects of Liposomal Astaxanthin on a Phthalic Anhydride-Induced Atopic Dermatitis Model

Yong Sun Lee, Seong Hee Jeon, Hyeon Joo Ham, Hee Pom Lee, Min Jong Song, Jin Tae HongPMID: 33335525 DOI: 10.3389/fimmu.2020.565285

Abstract

Previously, we found that astaxanthin (AST) elicited an anti-inflammatory response in an experimental atopic dermatitis (AD) model. However, the use of AST was limited because of low bioavailability and solubility. We hypothesized that liposome formulation of AST could improve this. In this study, we compared the anti-inflammatory and anti-dermatotic effects of liposomal AST (L-AST) and free AST. We evaluated the effect of L-AST on a phthalic anhydride (PA)-induced animal model of AD by analyzing morphological and histopathological changes. We measured the mRNA levels of AD-related cytokines in skin tissue and immunoglobulin E concentrations in the serum. Oxidative stress and transcriptional activities of signal transducer and activator of transcription 3 (STAT3) and nuclear factor (NF)-κB were analyzedwestern blotting and enzyme-linked immunosorbent assay. PA-induced dermatitis severity, epidermal thickening, and infiltration of mast cells in skin tissues were ameliorated by L-AST treatment. L-AST suppressed AD-related inflammatory mediators and the inflammation markers, inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in PA-induced skin conditions. Oxidative stress and expression of antioxidant proteins, glutathione peroxidase-1 (GPx-1) and heme oxygenase-1 (HO-1), were recovered by L-AST treatment in skin tissues from PA-induced mice. L-AST treatment reduced transcriptional activity of STAT3 and NF-κB in PA-induced skin tissues. Our results indicate that L-AST could be more effective than free AST for AD therapy.

Activated Natural Killer Cells Mediate the Suppressive Effect of Interleukin-4 on Tumor Development via STAT6 Activation in an Atopic Condition Melanoma Model

Dong Ju Son, Yu Yeon Jung, Mi Hee Park, Hye Lim Lee, Min Ji Song, Hwan-Soo Yoo, Dae Youn Hwang, Sang Bae Han, Jin Tae HongPMID: 28587956 DOI: 10.1016/j.neo.2017.02.014

Abstract

A protective effect of allergy for cancer has been suggested, but the results are somewhat conflicting, and the mechanism remains elusive. Interleukin-4 (IL-4) signaling has been identified as a potentially important pathway in the development of allergies and the suppression of cancer development. To evaluate the allergy responses in IL-4-mediated tumor development, we compared the growth of B16F10 melanoma cells in 4% phthalic anhydride (PA)-treated IL-4/Luc/CNS-1 transgenic mice (IL-4 mice) and acetone-olive oil (AOO)-treated IL-4 mice as a control for 3 weeks. Much higher allergic responses and natural killer (NK) and STAT6 activation were found in PA-treated IL-4 mice compared with AOO-treated IL-4 control mice. Tumor volume and weight showed an inverse association with the higher allergic response and were significantly reduced in the PA-treated IL-4 mice when compared with those of AOO-treated IL-4 control mice. Significantly higher activation of STAT6, as well as IL-4 and NK cell activation, was found in the tumor tissues of PA-treated IL-4 mice. Infiltration of immune cells and cytokine levels were also higher in the tumor tissues of PA-treated IL-4 mice. We further found that IL-4-activated NK-92MI cells showed increased anticancer effects in human melanoma cells. Overall, these results showed that allergy responses further accelerated the IL-4-induced inhibition of tumor development through the activation of STAT6 pathways.Anti-inflammatory effects of

Bo Ram Song, Su Jin Lee, Ji Eun Kim, Hyeon Jun Choi, Su Ji Bae, Yun Ju Choi, Jeong Eun Gong, Jin Kyung Noh, Hye Sung Kim, Hyun-Gu Kang, Jin Tae Hong, Dae Youn HwangPMID: 33355498 DOI: 10.1080/13880209.2020.1856146

Abstract

The natural products derived fromH.H. Iltis (Capparaceae) could have great potential for anti-inflammation since they inhibited the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

This study investigated the anti-inflammatory effects and related mechanism of methanol extract of

leaves (MCE) during atopic dermatitis (AD) responses.

Alterations in the phenotypical markers for AD, luciferase signal, iNOS-mediated COX-2 induction pathway, and inflammasome activation were analysed in non-Tg (n = 5) and 15% phthalic anhydride (PA) treated IL-4/Luc/CNS-1 transgenic (Tg) HR1 mice (n = 5 per group), subsequent to treatment with acetone-olive oil (AOO), vehicle (DMSO) and two dose MCE (20 and 40 mg/kg) three times a week for 4 weeks.

MCE treatment reduced the intracellular ROS level (48.2%), NO concentration (7.1 mmol/L) and inflammatory cytokine expressions (39.1%) in the LPS-stimulated RAW264.7 cells. A significant decrease was detected for ear thickness (16.9%), weight of lymph node (0.7 mg), IgE concentration (1.9 µg/mL), and epidermal thickness (31.8%) of the PA + MCE treated Tg mice. MCE treatment induced the decrease of luciferase signal derived from the IL-4 promoter and the recovery of the IL-4 downstream regulator cytokines. PA + MCE treated Tg mice showed decreasing infiltration of mast cells (42.5%), iNOS-mediated COX-2 induction pathway, MAPK signalling pathway and inflammasome activation in the ear tissue.

These findings provide the first evidence that MCE may have great potential to suppress chemical-induced skin inflammation through the suppression of IL-4 cytokine and the iNOS-mediated COX-2 induction pathway, and activation of inflammasome.

Explore Compound Types